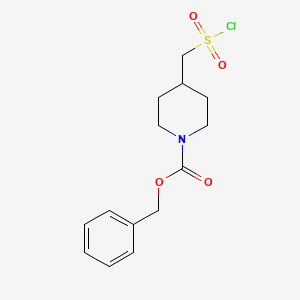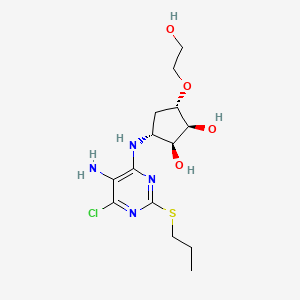
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1211587-42-6 . It has a molecular weight of 331.82 . The IUPAC name for this compound is benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate .
Synthesis Analysis
The synthesis of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate involves the use of benzyl 4-((acetylsulfanyl)methyl)piperidine-1-carboxylate, acetic acid, water, and N-chlorosuccinimide . The reaction is carried out at 0-25°C for 2 hours . The yield of the reaction is reported to be 84% .Molecular Structure Analysis
The InChI code for Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is 1S/C14H18ClNO4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 .Physical And Chemical Properties Analysis
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a solid at room temperature . It has a melting point of 86-87°C . The compound should be stored in a freezer .Applications De Recherche Scientifique
Oxindole Synthesis
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate is utilized in oxindole synthesis through palladium-catalyzed C-H functionalization. This method is significant in medicinal chemistry synthesis, particularly as an inhibitor for the serine palmitoyl transferase enzyme (Magano, Kiser, Shine, & Chen, 2014).
Preparation and Reactivity Studies
The chemical has been employed in the preparation and structural determination of 2,4-piperidinedione-3-carboxylic acid derivatives. These derivatives are notable in synthesizing compounds with pharmacological interests, such as antiepileptic and herbicide agents (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).
Synthesis of Anti-Acetylcholinesterase Inhibitors
This compound is also involved in synthesizing acetylcholinesterase inhibitors, which are crucial in managing conditions like Alzheimer's disease. Derivatives of this compound have shown potent anti-acetylcholinesterase activity and selectivity (Sugimoto et al., 1992; Sugimoto et al., 1990).
Antibacterial Applications
It has been used in the synthesis of N-substituted derivatives showing moderate to high antibacterial activity against Gram-negative and Gram-positive bacteria. This highlights its potential role in developing new antibacterial agents (Khalid et al., 2016).
Asymmetric Synthesis Applications
The compound is crucial in asymmetric synthesis processes, like in the preparation of key intermediates for potent protein kinase inhibitors, showcasing its potential in industrial applications (Hao, Liu, Zhang, & Chen, 2011).
Synthesis of Pharmaceuticals
It serves as a building block in synthesizing potential pharmaceuticals, especially in reactions with various purines. This demonstrates its versatility in medicinal chemistry (Rodríguez-Franco & Fernández-Bachiller, 2002).
HIV-1 Infection Prevention
The compound has been used in synthesizing small molecular antagonists for preventing human HIV-1 infection. It highlights its role in developing novel therapeutic agents against viral infections (De-ju, 2015).
Synthesis of Piperidine Derivatives
It is instrumental in synthesizing optically pure piperidine derivatives, serving as intermediates for a broad range of amines containing substituted piperidine subunits. This is crucial in pharmaceutical synthesis (Acharya & Clive, 2010).
Donepezil Hydrochloride Synthesis
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate plays a role in synthesizing Donepezil hydrochloride, a drug used to treat Alzheimer's disease (Bing, 2005).
Enantioselective Benzylation
This compound is used in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, which is valuable for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).
Synthesis of Steroid-5alpha-Reductase Inhibitors
It has been used to synthesize inhibitors of steroid-5alpha-reductase, showcasing potential for treating conditions like benign prostatic hyperplasia (Picard, Baston, Reichert, & Hartmann, 2000).
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H314, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
benzyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQRDARBUIIJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174627 | |
| Record name | Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate | |
CAS RN |
1211587-42-6 | |
| Record name | Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211587-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Myristic acid, [1-14C]](/img/structure/B579962.png)
![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)
![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)